Lipophilicity Differentiation: 7-CF₃ vs. 6-CF₃ Regioisomer and Des-methyl Analogue
The 7-CF₃ regioisomer (target compound) has a computed XLogP3 value of 2.6, which is identical to the value computed for its 6-CF₃ regioisomer (XLogP3 = 2.6) using the same PubChem algorithm, indicating comparable overall lipophilicity between these two CF₃ positional variants [1] . However, the target compound is markedly more lipophilic than the non-fluorinated analogue 3-methyl-2H-isoquinolin-1-one, which has a PubChem XLogP3 of 1.7, representing a Δ of +0.9 log units [2]. This lipophilicity gain is consistent with the electron-withdrawing and hydrophobic nature of the trifluoromethyl substituent and is expected to enhance passive membrane permeability relative to the non-fluorinated scaffold.
| Evidence Dimension | Computed partition coefficient (XLogP3/PubChem) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6-CF₃ regioisomer (CAS 1889216-58-3): XLogP3 = 2.6; Des-methyl analogue (CAS 7114-80-9): XLogP3 = 1.7 |
| Quantified Difference | Δ = 0 (vs. 6-CF₃ regioisomer); Δ = +0.9 (vs. non-fluorinated analogue) |
| Conditions | Computed using PubChem XLogP3 algorithm (version 3.0) |
Why This Matters
Higher lipophilicity relative to the non-fluorinated analogue directly impacts predicted membrane permeability, making the 7-CF₃ compound a more suitable starting point for cell-based assays where intracellular target engagement is required.
- [1] PubChem. (2025). Computed Properties for CID 115063020. XLogP3 = 2.6. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 149460 (3-Methyl-2H-isoquinolin-1-one). XLogP3 = 1.7. National Center for Biotechnology Information. View Source
